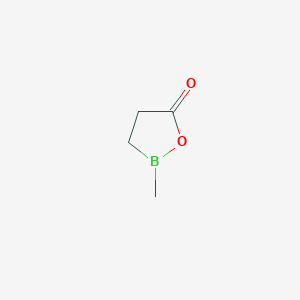
2-Methyl-1,2-oxaborolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-oxaborolan-5-one is a cyclic boronic acid derivative.
Preparation Methods
The synthesis of 2-Methyl-1,2-oxaborolan-5-one typically involves the borylation of suitable precursors. One common method is the one-pot borylation/cyclocondensation reaction cascade between an unprotected ortho-halogen-substituted benzylalkanol and bisboronic acid under heterogeneous catalysis . This reaction proceeds under mild conditions and with high efficiency. Industrial production methods often adapt these laboratory-scale reactions to continuous flow processes to enhance yield and scalability .
Chemical Reactions Analysis
2-Methyl-1,2-oxaborolan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include bis(pinacolato)diboron, NiCl2(PPh3)IPr as a catalyst, and Cs2CO3.
Scientific Research Applications
2-Methyl-1,2-oxaborolan-5-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-1,2-oxaborolan-5-one exerts its effects involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of stable boron-containing complexes . These interactions are crucial in its applications as a chemosensor and in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1,2-oxaborolan-5-one include other cyclic boronic acids such as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole and 2,1-benzoxaborol-1(3H)-ols . These compounds share the ability to form stable complexes with saccharides and other molecules, but this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic and medicinal applications .
Properties
CAS No. |
920034-01-1 |
|---|---|
Molecular Formula |
C4H7BO2 |
Molecular Weight |
97.91 g/mol |
IUPAC Name |
2-methyloxaborolan-5-one |
InChI |
InChI=1S/C4H7BO2/c1-5-3-2-4(6)7-5/h2-3H2,1H3 |
InChI Key |
KGDJFPBDQMGOPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
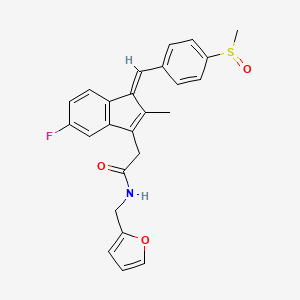
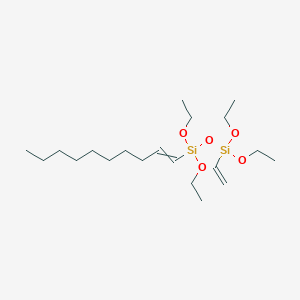
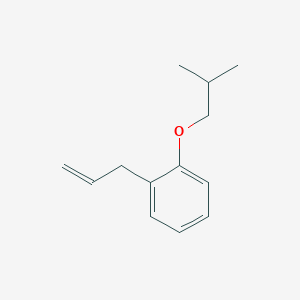
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
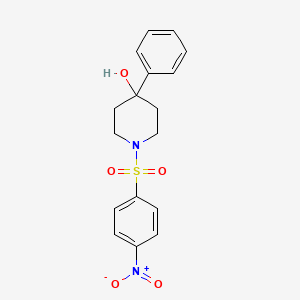
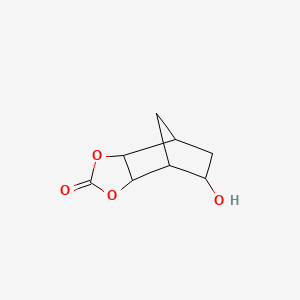
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)
![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)
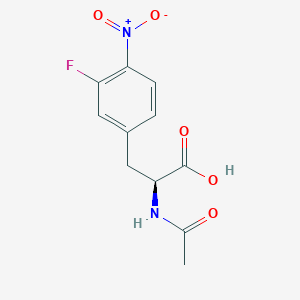
![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)
